molecular formula C16H16N4O3 B2645292 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile CAS No. 2034489-67-1

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile

Cat. No. B2645292
CAS RN: 2034489-67-1
M. Wt: 312.329
InChI Key: DVIOXWZNYUXHTK-UHFFFAOYSA-N
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Description

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as AZD-1775 and is a selective inhibitor of the Wee1 kinase enzyme.

Mechanism of Action

The mechanism of action of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves the selective inhibition of the Wee1 kinase enzyme. This enzyme is involved in the regulation of the cell cycle and is overexpressed in many cancer cells. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. The compound has also been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile in lab experiments include its selective inhibition of the Wee1 kinase enzyme, its potential applications in cancer treatment, and its minimal toxicity in normal cells. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile. These include further studies on its mechanisms of action, its potential applications in combination with other cancer treatments, and its potential applications in other fields such as neurodegenerative diseases. Additionally, further research is needed to optimize the synthesis method of this compound to make it more accessible for research purposes.
Conclusion
This compound is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in cancer treatment. The compound selectively inhibits the Wee1 kinase enzyme, which can result in the activation of the DNA damage response pathway and cell death in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to fully understand its mechanisms of action and potential applications in other fields.

Synthesis Methods

The synthesis of 4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile involves several steps. The first step involves the reaction of 2,5-dioxoimidazolidine with 3-bromo-1-chloropropane to form 3-(2,5-dioxoimidazolidin-1-yl)propyl bromide. The second step involves the reaction of the intermediate product with N-Boc-3-aminopropanal to form 3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl N-Boc carbamate. The final step involves the deprotection of the intermediate product to form this compound.

Scientific Research Applications

4-(3-(3-(2,5-Dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile has been extensively studied for its potential applications in cancer treatment. The compound has been shown to selectively inhibit the Wee1 kinase enzyme, which is involved in the regulation of the cell cycle. Inhibition of this enzyme leads to the activation of the DNA damage response pathway, which can result in cell death in cancer cells.

properties

IUPAC Name

4-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c17-7-12-3-1-11(2-4-12)5-6-14(21)19-9-13(10-19)20-15(22)8-18-16(20)23/h1-4,13H,5-6,8-10H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIOXWZNYUXHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC=C(C=C2)C#N)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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